Troxipide

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

RN given refers to parent cpd

Properties

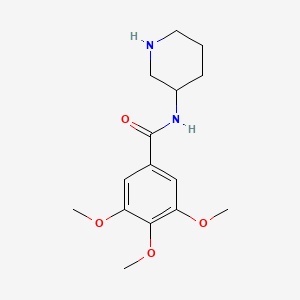

IUPAC Name |

3,4,5-trimethoxy-N-piperidin-3-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-19-12-7-10(8-13(20-2)14(12)21-3)15(18)17-11-5-4-6-16-9-11/h7-8,11,16H,4-6,9H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIITVVESCNIPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023725 | |

| Record name | Troxipide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30751-05-4 | |

| Record name | Troxipide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30751-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Troxipide [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030751054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Troxipide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Troxipide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Troxipide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROXIPIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6QJX1Q00Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Troxipide's Multifaceted Mechanism of Action on the Gastric Mucosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Troxipide is a gastric cytoprotective agent with a unique, multifaceted mechanism of action that enhances the defensive properties of the gastric mucosa. Unlike traditional anti-ulcer medications that focus on inhibiting gastric acid secretion, this compound works by bolstering the intrinsic protective mechanisms of the stomach lining. This technical guide provides an in-depth exploration of the core mechanisms through which this compound exerts its therapeutic effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Core Mechanisms of Action

This compound's gastroprotective effects are attributed to a combination of anti-inflammatory actions, enhancement of gastric mucosal blood flow, and stimulation of protective prostaglandin and mucus secretion.

Anti-inflammatory and Antioxidant Properties

A cornerstone of this compound's efficacy lies in its ability to modulate the inflammatory cascade within the gastric mucosa, primarily by targeting neutrophil activity and reducing oxidative stress.

Inhibition of Neutrophil Migration and Activation:

This compound has been shown to inhibit the migration and activation of neutrophils, key players in the inflammatory response associated with gastric mucosal injury.[1] It effectively curtails the chemotactic response of neutrophils to various inflammatory stimuli.

-

Quantitative Data:

| Parameter | Stimulant | This compound Concentration | Inhibition | Reference |

| Neutrophil Migration | Recombinant Interleukin-8 (IL-8) | 10⁻⁶ to 10⁻⁴ M | Concentration-dependent inhibition | [1] |

| Superoxide Generation | fMLP (formyl-methionyl-leucyl-phenylalanine) | 10⁻⁶ to 10⁻⁴ M | Concentration-dependent inhibition | [1] |

| Superoxide Generation | PAF (Platelet-Activating Factor) | 10⁻⁶ to 10⁻⁴ M | Concentration-dependent inhibition | [1] |

A mean concentration of 5.3-8.9 µg of this compound per gram of gastric tissue has been found to be effective in inhibiting chemotactic migration and superoxide generation.[2]

Inhibition of Pro-inflammatory Enzymes:

This compound directly targets enzymes responsible for the production of reactive oxygen species (ROS), thereby mitigating oxidative stress in the gastric mucosa.

-

Quantitative Data:

| Enzyme | Effect of this compound | Concentration | Reference |

| Xanthine Oxidase | Concentration-dependent inhibition | 10⁻⁶ to 10⁻⁴ M | [3] |

| Myeloperoxidase | Inhibition | Not specified | [2] |

-

Signaling Pathway for Anti-inflammatory Action:

Enhancement of Gastric Mucosal Blood Flow

Adequate blood flow is crucial for maintaining the integrity of the gastric mucosa, as it ensures the delivery of oxygen and nutrients while removing harmful substances. This compound has been demonstrated to significantly increase gastric mucosal blood flow.

-

Quantitative Data:

| Species | Dosage | Method | Maximal Blood Flow Increase | Reference |

| Rabbits | 5 mg/kg i.v. | Thermoelectrical Method | 11.9% | [4] |

| Dogs | 5 mg/kg i.v. | Thermoelectrical Method | 16% | [4] |

The increase in blood flow is reported to be more pronounced in the gastric antrum compared to the corpus.[2]

-

Experimental Workflow for Measuring Gastric Mucosal Blood Flow:

Stimulation of Prostaglandin Synthesis

Prostaglandins, particularly PGE2 and PGD2, are critical for gastric mucosal defense. They stimulate the secretion of mucus and bicarbonate, increase mucosal blood flow, and promote epithelial cell restitution.[5][6] Animal studies have shown that this compound increases the levels of these protective prostaglandins in the gastric mucosa.[5] A study involving a this compound-cimetidine combination showed a significant increase in the synthesis of PGE2 and PGD2.[7]

Augmentation of Gastric Mucus Secretion

The mucus layer provides a physical barrier against gastric acid and pepsin. This compound enhances the protective capacity of this layer by increasing mucus secretion.[5][8]

Experimental Protocols

In Vitro Neutrophil Migration Assay (Boyden Chamber Assay)

Objective: To quantify the inhibitory effect of this compound on neutrophil chemotaxis.

Methodology:

-

Neutrophil Isolation: Isolate human neutrophils from peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).

-

Chamber Preparation: Utilize a multi-well chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate filter (typically 3-5 µm pore size) separating the upper and lower wells.

-

Chemoattractant: Add a chemoattractant, such as recombinant human IL-8 (e.g., 10 ng/mL) or fMLP (e.g., 10⁻⁸ M), to the lower wells.

-

This compound Incubation: Pre-incubate the isolated neutrophils with varying concentrations of this compound (e.g., 10⁻⁶ to 10⁻⁴ M) or vehicle control for 30 minutes at 37°C.

-

Cell Seeding: Add the pre-incubated neutrophils to the upper wells of the chamber.

-

Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for 60-90 minutes.

-

Quantification: After incubation, remove the filter and stain the migrated cells on the lower side of the filter with a suitable stain (e.g., Diff-Quik). Count the number of migrated cells per high-power field under a microscope. Alternatively, quantify migrated cells using a fluorescent dye and a plate reader.

-

Data Analysis: Calculate the percentage inhibition of migration for each this compound concentration compared to the vehicle control.

Superoxide Generation Assay (Chemiluminescence Assay)

Objective: To measure the inhibitory effect of this compound on superoxide production by activated neutrophils.

Methodology:

-

Neutrophil Preparation: Isolate human neutrophils as described in the migration assay.

-

Reagent Preparation: Prepare a reaction mixture containing a chemiluminescence probe (e.g., luminol or lucigenin) and horseradish peroxidase in a suitable buffer (e.g., Hanks' Balanced Salt Solution).

-

This compound Incubation: Pre-incubate the neutrophils with different concentrations of this compound or vehicle control.

-

Activation and Measurement: Add the pre-incubated neutrophils to the wells of a microplate containing the reaction mixture. Stimulate superoxide production by adding an agonist such as fMLP (e.g., 10⁻⁷ M) or PAF (e.g., 10⁻⁷ M).

-

Luminescence Reading: Immediately measure the chemiluminescence intensity over time using a luminometer.

-

Data Analysis: Calculate the peak chemiluminescence or the total light emission and determine the percentage inhibition by this compound at each concentration.

Quantification of Gastric Mucus (Alcian Blue Staining)

Objective: To quantify the amount of gastric mucus in response to this compound treatment in an animal model.

Methodology:

-

Animal Model: Use male Wistar rats fasted for 24 hours with free access to water.

-

This compound Administration: Administer this compound orally at various doses. A control group receives the vehicle.

-

Stomach Excision: After a specified time, sacrifice the animals and excise the stomachs.

-

Mucus Staining:

-

Open the stomach along the greater curvature and gently rinse with saline.

-

Immerse the stomach in a 0.1% w/v solution of Alcian blue 8GX in 0.16 M sucrose solution, buffered with 0.05 M sodium acetate (pH 5.8) for 2 hours.

-

Remove excess dye by washing the stomach twice with 0.25 M sucrose solution.

-

-

Dye Extraction: Transfer the stained stomach to a 0.5 M magnesium chloride solution and shake for 2 hours to extract the Alcian blue bound to the mucus.

-

Quantification: Centrifuge the resulting blue solution and measure the absorbance of the supernatant at 620 nm.

-

Data Analysis: Calculate the amount of Alcian blue extracted per gram of stomach tissue, which is proportional to the amount of gastric mucus.

Measurement of Gastric Prostaglandins (Radioimmunoassay - RIA)

Objective: To determine the levels of PGE2 and PGD2 in the gastric mucosa following this compound administration.

Methodology:

-

Tissue Collection: Following treatment with this compound or vehicle in an animal model, excise the gastric mucosa and immediately freeze it in liquid nitrogen.

-

Homogenization and Extraction: Homogenize the frozen tissue in a buffer (e.g., phosphate buffer) and extract the prostaglandins using an organic solvent (e.g., ethyl acetate or a solid-phase extraction column).

-

Radioimmunoassay:

-

Perform a competitive binding assay using a specific antibody for PGE2 or PGD2, a radiolabeled prostaglandin tracer (e.g., [³H]PGE₂), and the extracted sample or standard.

-

Incubate the mixture to allow for competitive binding.

-

Separate the antibody-bound and free prostaglandin using a separation agent (e.g., dextran-coated charcoal).

-

Measure the radioactivity of the antibody-bound fraction using a liquid scintillation counter.

-

-

Data Analysis: Construct a standard curve using known concentrations of the prostaglandin. Determine the concentration of PGE2 or PGD2 in the samples by interpolating their binding values on the standard curve. Express the results as pg or ng of prostaglandin per mg of tissue.

Conclusion

This compound presents a compelling profile as a gastric mucosal protective agent, operating through a synergistic combination of anti-inflammatory, antioxidant, and mucosal-strengthening mechanisms. Its ability to inhibit neutrophil-mediated inflammation, enhance vital mucosal blood flow, and stimulate the production of protective mucus and prostaglandins distinguishes it from conventional acid-suppressing therapies. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel cytoprotective compounds, aiding researchers and drug development professionals in the quest for more effective treatments for gastric mucosal disorders.

References

- 1. This compound, a novel antiulcer compound, has inhibitory effects on human neutrophil migration and activation induced by various stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. [Preventive effects of this compound on a newly developed model of acute gastric mucosal lesion (AGML) induced by ischemia/reperfusion plus ammonia in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ATP and Formyl Peptides Facilitate Chemoattractant Leukotriene-B4 Synthesis and Drive Calcium Fluxes, Which May Contribute to Neutrophil Swarming at Sites of Cell Damage and Pathogens Invasion [mdpi.com]

- 5. Metabolites profiling and pharmacokinetics of this compound and its pharmacodynamics in rats with gastric ulcer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound in the management of gastritis: a randomized comparative trial in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Troxipide's Cytoprotective Effects in Cellular Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Troxipide is a gastric cytoprotective agent with a multi-faceted mechanism of action that extends beyond simple acid suppression. This technical guide provides a comprehensive overview of the in vitro evidence for this compound's cytoprotective effects at the cellular level. It details the experimental protocols used to demonstrate its anti-inflammatory, antioxidant, and anti-apoptotic properties and presents the available quantitative data in a structured format. Furthermore, this guide visualizes the key signaling pathways and experimental workflows implicated in this compound's mode of action, offering a valuable resource for researchers in gastroenterology and drug development.

Introduction

This compound is a non-antisecretory drug that has demonstrated efficacy in the treatment of gastritis and gastric ulcers.[1] Its therapeutic effects are attributed to its ability to enhance the mucosal defense mechanisms of the stomach.[2] This is achieved through a combination of increased mucus and prostaglandin secretion, improved mucosal blood flow, and direct cellular protective effects.[2][3] This guide focuses on the latter, providing a detailed examination of the experimental evidence from cellular models that elucidates the molecular mechanisms underlying this compound's cytoprotective actions.

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties by targeting key events in the inflammatory cascade, particularly the activity of neutrophils.

Inhibition of Neutrophil Migration

This compound has been shown to inhibit the migration of human neutrophils induced by the pro-inflammatory chemokine Interleukin-8 (IL-8).[1][4] This effect is crucial in preventing the accumulation of neutrophils at the site of gastric mucosal injury, thereby reducing inflammation-mediated damage.

Quantitative Data: Inhibition of Neutrophil Migration

| Cell Type | Stimulant | This compound Concentration | Observed Effect | Reference |

| Human Neutrophils | Recombinant IL-8 | 10⁻⁶ to 10⁻⁴ M | Inhibition of migration | [1][4] |

Experimental Protocol: Neutrophil Chemotaxis Assay

This protocol is based on the methodology described by Kusugami et al. (2000).[1]

-

Neutrophil Isolation: Isolate human neutrophils from peripheral blood of healthy donors using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.

-

Chemotaxis Chamber Setup: Utilize a multi-well chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate filter (typically 3-5 µm pore size) separating the upper and lower compartments.

-

Cell Preparation: Resuspend the isolated neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 0.5% bovine serum albumin) at a concentration of 1 x 10⁶ cells/mL.

-

Treatment: Pre-incubate the neutrophil suspension with various concentrations of this compound (10⁻⁶ to 10⁻⁴ M) or vehicle control for 30 minutes at 37°C.

-

Assay Procedure:

-

Add the chemoattractant, recombinant human IL-8 (e.g., 10 ng/mL), to the lower wells of the chamber.

-

Add the this compound-treated or control neutrophil suspension to the upper wells.

-

Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for 60-90 minutes.

-

-

Quantification of Migration:

-

After incubation, remove the filter and fix and stain the migrated cells on the lower side of the filter (e.g., with Diff-Quik stain).

-

Count the number of migrated cells in several high-power fields under a microscope.

-

Alternatively, quantify migrated cells by lysing the cells on the lower side of the filter and measuring the activity of a cellular enzyme like myeloperoxidase or by using a fluorescent dye.

-

-

Data Analysis: Express the results as the percentage of inhibition of migration compared to the vehicle-treated control.

Experimental Workflow: Neutrophil Chemotaxis Assay

Antioxidant Effects

This compound mitigates oxidative stress by inhibiting the generation of reactive oxygen species (ROS) from activated neutrophils and by directly targeting ROS-producing enzymes.

Inhibition of Superoxide Generation

This compound effectively suppresses the production of superoxide anions (O₂⁻) from neutrophils stimulated by formyl-methionyl-leucyl-phenylalanine (fMLP) and Platelet-Activating Factor (PAF).[1]

Quantitative Data: Inhibition of Superoxide Generation

| Cell Type | Stimulant | This compound Concentration | Observed Effect | Reference |

| Human Neutrophils | fMLP | 10⁻⁶ to 10⁻⁴ M | Inhibition of superoxide generation | [1] |

| Human Neutrophils | PAF | 10⁻⁶ to 10⁻⁴ M | Inhibition of superoxide generation | [1] |

Experimental Protocol: Superoxide Generation Assay (Chemiluminescence)

This protocol is based on the methodology described by Kusugami et al. (2000).[1]

-

Neutrophil Isolation: Isolate human neutrophils as described in section 2.1.

-

Cell Preparation: Resuspend the neutrophils in a suitable buffer at a concentration of 1 x 10⁶ cells/mL.

-

Treatment: Pre-incubate the neutrophil suspension with various concentrations of this compound (10⁻⁶ to 10⁻⁴ M) or vehicle control for 15 minutes at 37°C.

-

Assay Procedure:

-

Add a chemiluminescent probe (e.g., luminol or lucigenin) to the cell suspension.

-

Place the samples in a luminometer.

-

Initiate the reaction by adding the stimulant (fMLP, e.g., 1 µM, or PAF, e.g., 1 µM).

-

-

Measurement: Measure the chemiluminescence signal continuously for 10-15 minutes. The light emission is proportional to the amount of superoxide produced.

-

Data Analysis: Calculate the peak chemiluminescence or the total light emission over time. Express the results as the percentage of inhibition compared to the vehicle-treated control.

Inhibition of ROS-Generating Enzymes

This compound directly inhibits the activity of enzymes that are key sources of ROS in the gastric mucosa, namely xanthine oxidase and myeloperoxidase.[3]

Quantitative Data: Inhibition of ROS-Generating Enzymes

| Enzyme | Source | This compound Concentration | Observed Effect | Reference |

| Xanthine Oxidase | Gastric Mucosal Homogenates | 10⁻⁶ to 10⁻⁴ M | Inhibition of enzyme activity | [3] |

| Myeloperoxidase | - | - | Inhibition of enzyme activity | [3] |

Experimental Protocol: Xanthine Oxidase Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare a solution of xanthine oxidase and its substrate, xanthine, in a suitable buffer (e.g., phosphate buffer, pH 7.5).

-

Treatment: Add various concentrations of this compound (10⁻⁶ to 10⁻⁴ M) or a known inhibitor (e.g., allopurinol) to the reaction mixture.

-

Assay Procedure: Initiate the reaction by adding the enzyme to the substrate-inhibitor mixture.

-

Measurement: Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the rate of uric acid formation and determine the percentage of inhibition by this compound. An IC₅₀ value can be calculated from the dose-response curve.

Experimental Protocol: Myeloperoxidase (MPO) Inhibition Assay

-

Enzyme and Substrate Preparation: Use purified MPO or a cell lysate containing MPO. Prepare a reaction buffer containing hydrogen peroxide (H₂O₂) and a chromogenic substrate (e.g., 3,3',5,5'-tetramethylbenzidine, TMB).

-

Treatment: Add various concentrations of this compound to the reaction mixture.

-

Assay Procedure: Initiate the reaction by adding H₂O₂.

-

Measurement: Measure the change in absorbance at the appropriate wavelength for the oxidized substrate over time.

-

Data Analysis: Calculate the rate of the reaction and determine the percentage of inhibition by this compound.

Modulation of Pro-inflammatory and Anti-apoptotic Signaling Pathways

While direct evidence from in vitro studies specifically on this compound's effects on certain signaling pathways is still emerging, its known downstream effects suggest a modulatory role in key cellular signaling cascades.

Potential Regulation of the NF-κB Pathway

This compound's ability to inhibit the production of pro-inflammatory mediators like IL-8, which are known to be regulated by the transcription factor NF-κB, suggests that this compound may interfere with the NF-κB signaling pathway.

Signaling Pathway: Postulated Inhibition of NF-κB by this compound

References

Navigating the Preclinical Landscape of Troxipide: A Technical Guide to its Pharmacokinetics and Bioavailability

For Immediate Release

This technical guide offers a comprehensive overview of the preclinical pharmacokinetics and bioavailability of Troxipide, a gastroprotective agent. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the evaluation and advancement of therapeutic candidates. This document synthesizes available data from preclinical studies to provide a detailed understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Executive Summary

This compound is a non-antisecretory gastric cytoprotective agent with anti-ulcer, anti-inflammatory, and mucus-secreting properties.[1] A thorough understanding of its pharmacokinetic profile is paramount for its development and clinical application. This guide consolidates key preclinical pharmacokinetic data, with a primary focus on studies conducted in rats, as this is the most comprehensively documented preclinical model in the public domain. Notably, a significant data gap exists in the published literature regarding the pharmacokinetics of this compound in other common preclinical species such as dogs and monkeys.

Pharmacokinetic Profile in Rats (Rattus norvegicus)

A pivotal study in rats provides a detailed characterization of this compound's pharmacokinetics in both normal control (NC) and gastric ulcer (GU) induced models.[2][3][4] This research highlights significant differences in the drug's disposition depending on the health status of the animal.

Oral Bioavailability and Absorption

Following oral administration, this compound is well-absorbed from the gastrointestinal tract.[1] In normal rats, the absolute bioavailability was found to be significantly higher than in rats with gastric ulcers. This suggests that the pathological state of the gastric mucosa can influence the extent of this compound absorption.[2]

The study also revealed that the absorption of this compound was slightly increased in rats with gastric ulcers compared to normal rats.[2][4] The peak plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) were significantly increased in the gastric ulcer group.[2][3][4]

Distribution

This compound distributes to various tissues after absorption. However, it is noteworthy that the drug was barely detectable in the brain, indicating an inability to cross the blood-brain barrier.[2] The highest concentrations were observed in the stomach and intestines, which are the primary sites of action.[2] The tissue distribution was found to be significantly different between normal and gastric ulcer-afflicted rats, with decreased distribution observed in the latter group.[2]

Metabolism

This compound undergoes extensive metabolism in rats, with a total of 45 metabolites identified, comprising 9 phase I and 36 phase II metabolites.[2][3] The primary metabolic pathways have been proposed, providing insight into the biotransformation of the compound.[5]

Excretion

The primary route of excretion for this compound and its metabolites is via urine.[1] The excretion of the drug was found to be decreased in rats with gastric ulcers compared to healthy rats.[2]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in rats from a single-dose study.

Table 1: Pharmacokinetic Parameters of this compound in Normal Control (NC) Rats Following Oral Administration

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t½ (h) |

| 20 | 474.16 ± 75.32 | 0.50 ± 0.25 | 1334.83 ± 215.47 | 2.58 ± 0.43 |

| 40 | 856.33 ± 123.45 | 0.75 ± 0.25 | 2897.54 ± 456.12 | 2.97 ± 0.51 |

| 60 | 1245.67 ± 187.65 | 0.75 ± 0.25 | 4567.87 ± 678.34 | 3.12 ± 0.62 |

Data presented as mean ± standard deviation.

Table 2: Pharmacokinetic Parameters of this compound in Gastric Ulcer (GU) Rats Following Oral Administration

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t½ (h) |

| 20 | 689.34 ± 102.11 | 0.75 ± 0.25 | 2145.67 ± 321.87 | 3.89 ± 0.56 |

| 40 | 1123.45 ± 154.32 | 1.00 ± 0.50 | 4123.45 ± 567.34 | 4.21 ± 0.67 |

| 60 | 1678.98 ± 210.98 | 1.00 ± 0.50 | 6789.12 ± 876.54 | 4.56 ± 0.78 |

Data presented as mean ± standard deviation.

Table 3: Bioavailability of this compound in Rats

| Group | Administration Route | Dose (mg/kg) | Absolute Bioavailability (%) |

| Normal Control | Oral | 40 | Significantly Higher |

| Gastric Ulcer | Oral | 40 | Obviously Decreased |

| Normal Control | Intravenous | 40 | 100 (Reference) |

Experimental Protocols

Animal Model

-

Species: Sprague-Dawley rats.

-

Gastric Ulcer Induction: Acetic acid-induced gastric ulcer model, which is a severe, reproducible, and commonly used model for such studies.[2]

Dosing and Sample Collection

-

Oral Administration: this compound was administered via oral gavage at doses of 20, 40, and 60 mg/kg.[3]

-

Intravenous Administration: For absolute bioavailability determination, a 40 mg/kg dose was administered intravenously.[2]

-

Blood Sampling: Blood samples were collected at predetermined time points post-dosing. Plasma was separated for analysis.

-

Tissue Distribution: Various tissues were collected at specific time points after oral administration of 40 mg/kg this compound to determine drug concentration.[3]

Bioanalytical Method

-

Technique: Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) was employed for the quantification of this compound in plasma and tissue homogenates.[3] This method offers high sensitivity and selectivity for bioanalytical applications.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the preclinical pharmacokinetic study of this compound in rats.

Proposed Metabolic Pathway of this compound

Caption: Proposed metabolic pathways of this compound in rats.

Conclusion and Future Directions

The available preclinical data, primarily from rat studies, indicate that this compound is a well-absorbed drug that undergoes extensive metabolism. The pharmacokinetic profile is notably altered in the presence of gastric ulcers, a key consideration for its therapeutic application.

A significant limitation in the current understanding of this compound's preclinical profile is the absence of published pharmacokinetic data in non-rodent species such as dogs and monkeys. Such data is critical for interspecies scaling and for providing a more complete picture for predicting human pharmacokinetics. Future preclinical research should prioritize conducting pharmacokinetic studies in these species to support the continued development and optimization of this compound as a therapeutic agent.

References

- 1. Metabolites profiling and pharmacokinetics of this compound and its pharmacodynamics in rats with gastric ulcer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. [Pharmacokinetics of triptolide in Beagle dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A comparison of pharmacokinetics between humans and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

In Vitro Anti-inflammatory Properties of Troxipide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Troxipide is a gastric cytoprotective agent recognized for its clinical efficacy in treating gastritis and gastric ulcers.[1][2] Beyond its effects on gastric mucus secretion and mucosal blood flow, this compound exhibits significant anti-inflammatory properties.[3][4] This technical guide provides an in-depth analysis of the in-vitro anti-inflammatory mechanisms of this compound, focusing on its interaction with key cellular and molecular components of the inflammatory cascade. It consolidates data on its inhibitory effects on neutrophil activity, production of reactive oxygen species (ROS), and modulation of inflammatory mediators. Detailed experimental protocols and visual representations of key pathways are provided to support further research and development.

Core Anti-inflammatory Mechanisms of this compound In Vitro

In vitro studies have elucidated several key mechanisms through which this compound exerts its anti-inflammatory effects, primarily centered on the inhibition of neutrophil functions. Neutrophils are key effector cells in the pathogenesis of inflammatory conditions like Helicobacter pylori-associated gastroduodenal diseases.[5][6]

Inhibition of Neutrophil Migration and Activation

This compound has been demonstrated to directly inhibit the migration and activation of human neutrophils without inducing cytotoxicity or apoptosis.[2][5][6] This suggests that its therapeutic effects in inflammatory conditions like gastritis may stem from its ability to prevent the infiltration and harmful activities of neutrophils in the gastric mucosa.[5][6]

-

Inhibition of Chemotaxis: this compound effectively inhibits neutrophil migration induced by the potent chemoattractant, recombinant interleukin-8 (IL-8).[5][7]

-

Suppression of Oxidative Burst: The compound also curtails the generation of superoxide (O₂⁻), a key reactive oxygen species, by neutrophils stimulated with formyl-methionyl-leucyl-phenylalanine (fMLP) or Platelet Activating Factor (PAF).[5][7] The prevention of oxygen free radical generation is a crucial component of its protective effect on the gastric mucosa.[1][6]

Modulation of Inflammatory Mediators

This compound's anti-inflammatory action extends to the modulation of various signaling molecules involved in the inflammatory process.

-

Pro-inflammatory Cytokines: In rat models of gastric ulcer, this compound treatment has been shown to significantly lower the plasma levels of several pro-inflammatory cytokines, including IL-17, IL-6, TNF-α, and IFN-γ.[8][9]

-

Cytoprotective Prostaglandins: this compound stimulates the release of cytoprotective prostaglandins, specifically PGE₂ and PGD₂, which are crucial for maintaining mucosal integrity.[7] These prostaglandins not only stimulate mucus and bicarbonate secretion but also inhibit mast cell activation and leukocyte adherence.[7]

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound for its key in-vitro anti-inflammatory activities as reported in studies on human neutrophils.

| Target Activity | Cell Type | Stimulant | Effective this compound Concentration | Reference |

| Inhibition of Chemotactic Migration | Human Neutrophils | Recombinant Interleukin-8 (IL-8) | 10⁻⁶ M to 10⁻⁴ M | [5] |

| Inhibition of Superoxide (O₂⁻) Generation | Human Neutrophils | fMLP or Platelet Activating Factor (PAF) | 10⁻⁶ M to 10⁻⁴ M | [5] |

Key Experimental Protocols

This section details the methodologies for the primary in-vitro assays used to characterize the anti-inflammatory properties of this compound.

Neutrophil Chemotaxis Assay

This assay quantifies the ability of a compound to inhibit the directed migration of neutrophils toward a chemoattractant.

-

Cell Isolation: Isolate human neutrophils from peripheral blood of healthy adult donors using standard density gradient centrifugation techniques.

-

Assay Setup: Use a multi-well chamber (e.g., Boyden chamber) with an upper and lower compartment separated by a polycarbonate filter.

-

Chemoattractant: Add a chemoattractant solution, such as recombinant interleukin-8 (IL-8), to the lower wells of the chamber.

-

Cell Treatment: Pre-incubate the isolated neutrophils with various concentrations of this compound or a vehicle control.

-

Migration: Place the treated neutrophil suspension in the upper wells. Incubate the chamber to allow neutrophils to migrate through the filter pores toward the chemoattractant.

-

Quantification: After incubation, remove non-migrated cells from the top of the filter. Stain the filter and count the number of neutrophils that have migrated to the lower side of the filter using light microscopy. The reduction in the number of migrated cells in this compound-treated wells compared to the control indicates inhibitory activity.

Superoxide Generation Assay (Chemiluminescence)

This method measures the production of reactive oxygen species, specifically superoxide, by activated neutrophils.

-

Cell Isolation: Isolate human neutrophils as described in the chemotaxis assay.

-

Cell Preparation: Resuspend the neutrophils in a suitable buffer.

-

Treatment: Pre-incubate the cell suspension with various concentrations of this compound or a vehicle control.

-

Chemiluminescent Probe: Add a chemiluminescent probe, such as luminol or lucigenin, which emits light upon oxidation by superoxide.

-

Stimulation: Initiate the oxidative burst by adding a stimulant, such as fMLP or PAF.

-

Measurement: Immediately measure the light emission over time using a luminometer. The integral of the light intensity curve corresponds to the total amount of superoxide produced. A reduction in chemiluminescence in the presence of this compound indicates inhibition of superoxide generation.

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine levels in cell culture supernatants.

-

Cell Culture and Stimulation: Culture appropriate cells (e.g., macrophages, peripheral blood mononuclear cells) and stimulate them with an inflammatory agent (e.g., LPS) in the presence of varying concentrations of this compound.

-

Sample Collection: After a suitable incubation period, collect the cell culture supernatant.

-

Assay Procedure:

-

Coat a 96-well plate with a capture antibody specific for the target cytokine (e.g., anti-TNF-α).

-

Add the collected supernatants to the wells.

-

Add a biotinylated detection antibody that binds to a different epitope on the cytokine.

-

Add a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Add a chromogenic substrate (e.g., TMB). The HRP enzyme catalyzes a color change.

-

-

Quantification: Measure the absorbance of the wells using a microplate reader. The intensity of the color is proportional to the concentration of the cytokine, which can be determined by comparison to a standard curve.

Signaling Pathways and Visualizations

This compound interferes with key events in the inflammatory cascade initiated by various stimuli. The diagrams below illustrate these inhibitory actions.

The anti-inflammatory action of this compound involves interfering with the production and action of multiple pro-inflammatory mediators.

Conclusion

The in vitro evidence strongly supports the role of this compound as a potent anti-inflammatory agent. Its ability to inhibit key functions of neutrophils—namely chemotaxis and superoxide generation—at clinically relevant concentrations provides a clear mechanism for its therapeutic effects in inflammatory gastrointestinal disorders.[5][6] Furthermore, its influence on the balance of pro-inflammatory cytokines and cytoprotective prostaglandins underscores its multifaceted approach to resolving inflammation and promoting mucosal healing.[7][8] These findings establish a solid foundation for its clinical use and warrant further investigation into its potential application in other inflammatory conditions.

References

- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 2. This compound | CAS:30751-05-4 | Gastric cytoprotective agent | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. This compound, a novel antiulcer compound, has inhibitory effects on human neutrophil migration and activation induced by various stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Metabolites profiling and pharmacokinetics of this compound and its pharmacodynamics in rats with gastric ulcer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Troxipide's Influence on Prostaglandin E2 and D2 Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Troxipide is a gastroprotective agent with a multifaceted mechanism of action, distinct from traditional acid-suppressing medications. A key component of its cytoprotective effect is the modulation of endogenous prostaglandin synthesis. This technical guide provides a detailed overview of the current understanding of this compound's effect on the synthesis of prostaglandin E2 (PGE2) and prostaglandin D2 (PGD2), crucial mediators in the maintenance of gastric mucosal integrity. This document collates available data, outlines generalized experimental protocols for the investigation of these effects, and presents signaling pathways and workflows using standardized visualizations.

Disclaimer: While it is widely cited that this compound increases the synthesis of prostaglandin E2 and D2, access to the primary research articles containing the original quantitative data and detailed experimental protocols is limited. The information presented herein is based on secondary sources and established methodologies in the field.

Introduction to this compound and Gastric Protection

This compound is a non-antisecretory, systemic gastric cytoprotective agent.[1] Its mechanism of action is independent of gastric pH and involves several protective pathways, including the enhancement of gastric mucus production, improvement of mucosal blood flow, and anti-inflammatory properties.[2] A pivotal aspect of its gastroprotective action is the stimulation of cytoprotective prostaglandin synthesis.[1][3][4]

Prostaglandins, particularly of the E and D series, are lipid compounds that play a vital role in defending the gastric mucosa from injury.[2] They achieve this by stimulating the secretion of mucus and bicarbonate, increasing mucosal blood flow, and promoting epithelial cell restitution.[1] The continuous generation of PGE2 by the gastric mucosa is considered crucial for maintaining its integrity against ulcerogenic agents.[1]

Effect of this compound on Prostaglandin E2 and D2 Synthesis

Available literature indicates that this compound enhances the synthesis of both PGE2 and PGD2.[1] This effect contributes significantly to its therapeutic efficacy in treating gastritis and gastric ulcers.

Quantitative Data Summary

Detailed quantitative data from primary studies on this compound's direct effect on PGE2 and PGD2 synthesis are not widely available in the public domain. However, a key study by Mine et al. (1991) is frequently cited, and secondary sources have summarized some of its findings. The table below presents the available information.

| Prostaglandin | Effect of this compound | Quantitative Finding (from secondary sources) | Study Type | Reference |

| PGE2 | Increased Synthesis | A this compound-cimetidine combination reportedly led to a two-fold increase in synthesis. | Clinical study in patients with chronic gastric ulcer. | Mine T, et al. Curr Ther Res. 1991. (Cited in[5]) |

| PGD2 | Increased Synthesis | A this compound-cimetidine combination reportedly led to a two-fold increase in synthesis. | Clinical study in patients with chronic gastric ulcer. | Mine T, et al. Curr Ther Res. 1991. (Cited in[5]) |

Prostaglandin Synthesis Pathway and this compound's Proposed Mechanism

The synthesis of prostaglandins from arachidonic acid is a well-characterized enzymatic cascade. The diagram below illustrates this pathway and the putative point of action for this compound.

Caption: Prostaglandin E2 and D2 synthesis pathway and the proposed stimulatory effect of this compound.

This compound is believed to enhance the synthesis of PGE2 and PGD2, likely by upregulating the activity or expression of the terminal synthases, PGE synthase (PGES) and PGD synthase (PGDS), or by influencing the cyclooxygenase (COX) enzymes. The precise molecular mechanism of this upregulation by this compound remains to be fully elucidated.

Experimental Protocols for Measuring Prostaglandin Synthesis

The following is a generalized protocol for quantifying the effect of a test compound, such as this compound, on PGE2 and PGD2 synthesis in gastric mucosal biopsies. This protocol is based on established methodologies in the field.

Objective

To determine the in vitro effect of this compound on the synthesis of PGE2 and PGD2 in gastric mucosal tissue.

Materials

-

Fresh gastric mucosal biopsy specimens

-

Krebs buffer (or other suitable physiological buffer)

-

This compound solutions of varying concentrations

-

Indomethacin solution (as a positive control for synthesis inhibition)

-

Homogenizer

-

Centrifuge

-

Enzyme-linked immunosorbent assay (ELISA) kits for PGE2 and PGD2

-

Protein assay kit (e.g., Bradford or BCA)

-

Microplate reader

Procedure

-

Tissue Collection and Preparation:

-

Gastric mucosal biopsies are obtained endoscopically.

-

To prevent ex vivo prostaglandin synthesis, samples are immediately placed in an ice-cold buffer containing a cyclooxygenase inhibitor like indomethacin.[6]

-

Tissues are weighed and then homogenized in a fresh buffer.

-

-

Incubation with this compound:

-

The tissue homogenate is divided into aliquots.

-

Aliquots are incubated with different concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) or a vehicle control for a specified period (e.g., 30-60 minutes) at 37°C.

-

A separate aliquot is treated with a known COX inhibitor (e.g., indomethacin) to serve as a positive control.

-

-

Extraction of Prostaglandins:

-

Following incubation, the reaction is stopped (e.g., by acidification or addition of a solvent).

-

Prostaglandins are extracted from the homogenate using a suitable organic solvent (e.g., ethyl acetate).

-

The organic phase is evaporated to dryness and the residue is reconstituted in an assay buffer.

-

-

Quantification by ELISA:

-

The concentrations of PGE2 and PGD2 in the reconstituted samples are determined using specific competitive ELISA kits according to the manufacturer's instructions.

-

A standard curve is generated using known concentrations of PGE2 and PGD2.

-

-

Data Analysis:

-

The amount of prostaglandin is normalized to the protein content of the tissue homogenate, determined by a protein assay.

-

Results are expressed as pg of prostaglandin per mg of protein.

-

Statistical analysis is performed to compare the prostaglandin levels in the this compound-treated groups with the vehicle control group.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effect of this compound on prostaglandin synthesis.

Caption: A generalized experimental workflow for assessing this compound's impact on prostaglandin synthesis.

Conclusion

This compound's ability to enhance the synthesis of the cytoprotective prostaglandins PGE2 and PGD2 is a cornerstone of its gastroprotective mechanism. While the precise molecular interactions are yet to be fully detailed, the available evidence strongly supports this mode of action. Further primary research is warranted to provide more detailed quantitative data and to fully elucidate the signaling pathways involved. The methodologies and workflows presented in this guide offer a framework for such future investigations, which will be critical for a more complete understanding of this compound's therapeutic effects and for the development of novel gastroprotective agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound in the Management of Gastritis: A Randomized Comparative Trial in General Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 6. Measurement of prostaglandin E2 in rectal mucosa in human subjects: a method study - PubMed [pubmed.ncbi.nlm.nih.gov]

Troxipide's Impact on Gastric Mucus Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Troxipide is a gastroprotective agent with a multifaceted mechanism of action, distinguished by its ability to enhance the defensive properties of the gastric mucosa without suppressing gastric acid secretion.[1][2] A core component of its therapeutic effect is the significant enhancement of gastric mucus secretion and the fortification of the mucosal barrier.[3][4] This technical guide provides an in-depth analysis of this compound's impact on gastric mucus, detailing its mechanism of action, summarizing key preclinical and clinical findings, outlining relevant experimental protocols, and visualizing the underlying signaling pathways.

Introduction: The Gastric Mucosal Barrier and the Role of this compound

The gastric mucosa is endowed with a sophisticated defense system to protect itself from the corrosive effects of gastric acid and pepsin.[5] The primary defense is a continuous layer of mucus, a viscoelastic gel composed mainly of water and high-molecular-weight glycoproteins called mucins.[6] This mucus layer, in conjunction with bicarbonate secretion, forms a pH gradient at the epithelial surface, providing a critical buffer against the acidic luminal environment.[6][7]

This compound, a systemic, non-antisecretory cytoprotective agent, exerts its therapeutic effects by bolstering these natural defenses.[1] Its mechanism is independent of gastric pH, focusing instead on enhancing the quality and quantity of the protective mucus layer, among other gastroprotective actions.[8]

Mechanism of Action: How this compound Enhances Gastric Mucus Secretion

This compound's beneficial effects on the gastric mucus barrier are not attributed to a single molecular interaction but rather a combination of synergistic actions.[3]

-

Stimulation of Mucin and Glycoprotein Synthesis: this compound has been shown to increase the secretion of mucin, the primary glycoprotein component of mucus.[2] It also enhances the content of glucosamine and mucopolysaccharides, which are essential building blocks for glycoprotein synthesis and contribute to the structural integrity of the gastric mucosa.[1]

-

Increased Prostaglandin Synthesis: A key mechanism of this compound is its ability to stimulate the synthesis of cytoprotective prostaglandins, particularly Prostaglandin E2 (PGE2).[4] Prostaglandins are potent stimulators of both mucus and bicarbonate secretion from gastric epithelial cells.[7]

-

Improved Mucosal Blood Flow: this compound enhances gastric mucosal blood flow.[8] Adequate blood supply is crucial for maintaining the metabolic activity of the mucus-secreting cells and for providing the necessary bicarbonate to neutralize acid at the mucosal surface.[5]

-

Anti-inflammatory and Antioxidant Effects: this compound exhibits anti-inflammatory properties by inhibiting the migration and activation of neutrophils.[4] It also has antioxidant effects, protecting the gastric mucosa from damage by reactive oxygen species.[8][9] This reduction in inflammation and oxidative stress helps to preserve the integrity of the mucus-producing cells.

Quantitative Data on this compound's Effects

While numerous studies qualitatively describe this compound's ability to enhance gastric mucus secretion, specific quantitative data from preclinical or clinical trials directly measuring mucus thickness or volume are not extensively reported in publicly available literature. The following tables summarize the available data, which primarily consist of clinical outcomes related to the healing of the gastric mucosa, an indirect indicator of its protective effects.

Table 1: Summary of this compound's Effects on Gastric Mucosal Components (Preclinical)

| Parameter | Effect | Species/Model | Citation |

| Glucosamine Content | Increased | - | [1] |

| Mucopolysaccharide Content | Increased | - | [1] |

| Collagen Content | Increased | - | [1] |

| Prostaglandin E2 (PGE2) Synthesis | Stimulated | Experimental & Clinical | [4] |

| Prostaglandin D2 (PGD2) Synthesis | Stimulated | Experimental & Clinical | [4] |

| Gastric Mucosal Blood Flow | Enhanced | - | [8] |

Table 2: Summary of Clinical Efficacy of this compound in Gastritis and Gastric Ulcers

| Indication | Efficacy Outcome | Dosage | Duration | Citation |

| Gastritis | 82.9% overall amelioration rate | - | - | [10] |

| Gastric Ulcer | 79.4% overall amelioration rate | - | - | [10] |

| Endoscopic Gastritis (vs. Ranitidine) | Superior complete healing of erosions (88.14% vs 56.36%) | 100 mg t.i.d. | 4 weeks | [10][11] |

| Endoscopic Gastritis (vs. Ranitidine) | Superior complete healing of oozing (96.77% vs 78.95%) | 100 mg t.i.d. | 4 weeks | [10][11] |

| Endoscopic Gastritis (vs. Ranitidine) | Superior complete healing of edema (93.88% vs 46.51%) | 100 mg t.i.d. | 4 weeks | [10][11] |

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate the impact of this compound on gastric mucus secretion and related gastroprotective mechanisms.

In Vivo Measurement of Gastric Mucus Thickness

This protocol is adapted from methods used to measure mucus thickness in rodent models.

Objective: To quantify the thickness of the gastric mucus layer in rats following this compound administration.

Materials:

-

Male Wistar rats (200-250g)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Anesthetic (e.g., sodium pentobarbital)

-

Dissection tools

-

Stereomicroscope with a calibrated micrometer eyepiece

-

Alcian blue solution (for staining)

Procedure:

-

Animal Dosing: Fast rats for 24 hours with free access to water. Administer this compound or vehicle orally by gavage. A typical dose range for preclinical studies is 50-200 mg/kg.[9]

-

Anesthesia and Dissection: After a predetermined time (e.g., 1 hour), anesthetize the rats. Perform a midline laparotomy to expose the stomach.

-

Stomach Preparation: Ligate the esophagus and pylorus. Inject a small volume of Alcian blue solution into the stomach to stain the mucus layer. After a few minutes, carefully remove the stomach and open it along the greater curvature.

-

Mucus Thickness Measurement: Gently rinse the stomach with saline to remove any excess dye. Immediately place the stomach tissue on a slide with the mucosal side up. Under a stereomicroscope, measure the thickness of the stained mucus layer at multiple points in the corpus and antrum using the calibrated eyepiece.

-

Data Analysis: Calculate the average mucus thickness for each treatment group. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any differences between the this compound and vehicle groups.

Quantification of Gastric Mucin Content (Alcian Blue Staining)

Objective: To quantify the amount of mucin in the gastric mucosa of rats treated with this compound.

Materials:

-

Gastric tissue from this compound- and vehicle-treated rats

-

Alcian blue solution (0.1% in 0.16 M sucrose, buffered with 0.05 M sodium acetate, pH 5.8)

-

0.5 M MgCl2 solution

-

Spectrophotometer

Procedure:

-

Tissue Preparation: Excise the stomachs from treated and control animals, open along the greater curvature, and gently rinse with saline.

-

Staining: Immerse the stomachs in the Alcian blue solution for 2 hours to stain the acidic glycoproteins (mucins).

-

Extraction of Bound Dye: Wash the stomachs in 0.25 M sucrose solution to remove unbound dye. Immerse the stained stomachs in 0.5 M MgCl2 solution for 2 hours to extract the Alcian blue bound to the mucus.

-

Quantification: Measure the absorbance of the MgCl2 solution containing the extracted dye at 620 nm using a spectrophotometer.

-

Data Analysis: Create a standard curve with known concentrations of Alcian blue. Calculate the amount of mucin (expressed as µg of Alcian blue per gram of tissue) for each group. Compare the results between the this compound and vehicle groups using appropriate statistical tests.

Histological Examination of Gastric Mucosa

Objective: To visually assess changes in the gastric mucus layer and mucosal integrity following this compound treatment.

Materials:

-

Gastric tissue from this compound- and vehicle-treated rats

-

Formalin (10% buffered)

-

Paraffin wax

-

Microtome

-

Periodic acid-Schiff (PAS) stain

-

Alcian blue stain

-

Light microscope

Procedure:

-

Tissue Fixation and Processing: Fix gastric tissue samples in 10% buffered formalin for 24 hours. Dehydrate the tissues through a graded series of ethanol, clear in xylene, and embed in paraffin wax.

-

Sectioning and Staining: Cut 5 µm thick sections using a microtome. Deparaffinize and rehydrate the sections. Stain the sections with PAS (stains neutral mucins magenta) and Alcian blue (stains acidic mucins blue).

-

Microscopic Examination: Examine the stained sections under a light microscope. Assess the thickness and continuity of the mucus layer, the number and morphology of mucus-producing cells (goblet cells), and the overall integrity of the gastric mucosa.

-

Scoring: A semi-quantitative scoring system can be used to evaluate the intensity and distribution of staining.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in this compound's action on gastric mucus secretion and its overall gastroprotective effects.

This compound's Multifaceted Gastroprotective Mechanism

Caption: Overview of this compound's multifaceted gastroprotective actions.

Signaling Pathway for Prostaglandin E2-Mediated Mucus Secretion

Caption: this compound stimulates PGE2, leading to mucus secretion via the EP4 receptor-cAMP-PKA pathway.

Experimental Workflow for Assessing this compound's Effect on Gastric Mucus

Caption: A typical experimental workflow to evaluate the gastroprotective effects of this compound.

Conclusion

This compound stands out as a gastroprotective agent with a mechanism centered on enhancing the natural defense systems of the gastric mucosa. Its ability to increase the secretion of mucus, stimulate the synthesis of its core components, and improve the overall health of the mucosal lining through enhanced blood flow and anti-inflammatory actions makes it a valuable therapeutic option. While direct quantitative measurements of this compound-induced mucus secretion are not widely published, the consistent preclinical and clinical evidence of its efficacy in healing gastric lesions strongly supports its role as a potent enhancer of the gastric mucosal barrier. Further research employing the detailed experimental protocols outlined in this guide would be invaluable in precisely quantifying the extent of its effects on mucus dynamics and further elucidating its comprehensive mechanism of action.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. What You Need to Know About the Gastric Mucosa | Northlake Gastro [northlakegastro.com]

- 6. teachmephysiology.com [teachmephysiology.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 9. [Preventive effects of this compound on a newly developed model of acute gastric mucosal lesion (AGML) induced by ischemia/reperfusion plus ammonia in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound in the Management of Gastritis: A Randomized Comparative Trial in General Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Role of Troxipide in Inhibiting Helicobacter pylori: A Technical Guide

Executive Summary: Troxipide is a multifaceted gastroprotective agent that operates independently of gastric pH. While not a direct antibiotic, its therapeutic efficacy in managing Helicobacter pylori-associated gastritis stems from a unique combination of cytoprotective, anti-inflammatory, and direct anti-H. pylori mechanisms. This compound enhances the gastric mucosal barrier, increases mucus and prostaglandin secretion, and improves microcirculation. Critically, it mitigates H. pylori-induced inflammation by inhibiting neutrophil migration and activation. Furthermore, it directly targets a key survival factor of the bacterium by inhibiting the activity of H. pylori-derived urease. This guide provides an in-depth review of the mechanisms, quantitative data, and experimental protocols relevant to the anti-H. pylori action of this compound for researchers and drug development professionals.

Introduction to Helicobacter pylori and Therapeutic Challenges

Helicobacter pylori is a gram-negative bacterium that colonizes the human stomach and is a primary etiological agent in the pathogenesis of chronic gastritis, peptic ulcers, and gastric malignancies. The bacterium has evolved sophisticated mechanisms to survive the harsh acidic environment of the stomach, most notably the production of a potent urease enzyme.[1] Urease hydrolyzes urea to produce ammonia, creating a neutral microenvironment that protects the bacterium from gastric acid.[2][3] The resulting inflammatory response, characterized by the infiltration of neutrophils, is a major driver of gastric mucosal injury.[4]

Standard eradication therapies, typically involving a proton pump inhibitor and two or more antibiotics, face growing challenges due to increasing antibiotic resistance. This necessitates the exploration of alternative and adjunctive therapeutic strategies that target different aspects of H. pylori pathophysiology. This compound emerges as a promising agent in this context, offering a multi-pronged approach that supports mucosal defense while directly and indirectly counteracting the bacterium.

This compound: Core Mechanism of Action

This compound (3,4,5-trimethoxy-N-(3-piperidyl) benzamide) is a gastric cytoprotective agent used in the management of gastritis and gastric ulcers.[2] Its mechanism is distinct from acid-suppressing agents. The primary gastroprotective effects of this compound include:

-

Enhancement of Mucosal Defense: this compound increases gastric mucus secretion, glycoprotein excretion, and collagen regeneration, fortifying the gastric mucosal barrier.[3]

-

Stimulation of Prostaglandins: It is known to increase the synthesis of cytoprotective prostaglandins (PGE₂ and PGD₂), which play a crucial role in maintaining mucosal integrity and promoting healing.[3][5]

-

Improvement of Mucosal Blood Flow: The agent enhances microcirculation in the gastric mucosa, ensuring adequate supply of oxygen and nutrients essential for tissue repair.[3]

-

Anti-inflammatory Action: this compound exhibits significant anti-inflammatory properties by inhibiting the migration and activation of neutrophils, key mediators of mucosal damage in H. pylori infection.[3][4][5]

-

Anti-Helicobacter pylori Action: this compound directly inhibits H. pylori-derived urease, a critical enzyme for the bacterium's survival and colonization.[2][3][5]

Quantitative Efficacy Data

While specific Minimum Inhibitory Concentration (MIC) values for this compound against H. pylori are not widely reported in the literature, its efficacy has been quantified in preclinical anti-inflammatory studies and clinical trials assessing the healing of gastritis.

Table 1: Preclinical Anti-inflammatory Activity of this compound

| Parameter | Stimulant | This compound Concentration | Outcome | Citation |

| Neutrophil Chemotaxis | Recombinant Interleukin-8 (IL-8) | 10⁻⁶ M to 10⁻⁴ M | Dose-dependent inhibition of migration | [4][6] |

| Superoxide Generation | fMLP or Platelet Activating Factor (PAF) | 10⁻⁶ M to 10⁻⁴ M | Inhibition of superoxide generation | [4][6] |

fMLP: formyl-methionyl-leucyl-phenylalanine

Table 2: Clinical Efficacy of this compound in Endoscopic Gastritis (4-Week Treatment)

| Endoscopic Sign | This compound (100 mg t.i.d.) | Ranitidine (150 mg b.i.d.) | P-value | Citation |

| Complete Healing of Erosions | 88.14% | 56.36% | < .05 | [5] |

| Complete Healing of Oozing | 96.77% | 78.95% | < .05 | [5] |

| Complete Healing of Edema | 93.88% | 46.51% | < .01 | [5] |

| Overall Improvement in Erosions | 98.31% | 78.18% | < .05 | [5] |

| Overall Improvement in Redness | 91.04% | 71.43% | < .05 | [5] |

Detailed Experimental Protocols

This section details the methodologies for key experiments used to evaluate the anti-H. pylori effects of this compound.

Protocol: In Vitro H. pylori Urease Inhibition Assay

This protocol is based on the widely used phenol red method, which measures the pH increase resulting from ammonia production by urease.[7]

-

Preparation of H. pylori Lysate:

-

Culture H. pylori strains (e.g., ATCC 43504) on appropriate blood agar plates under microaerophilic conditions.

-

Harvest colonies and suspend them in a phosphate buffer (e.g., pH 6.8).

-

Lyse the bacterial cells using sonication on ice to release the urease enzyme.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing soluble urease. Determine the protein concentration of the supernatant.

-

-

Inhibition Assay:

-

In a 96-well microplate, add 50 µL of the H. pylori urease-containing supernatant to each well.

-

Add 50 µL of this compound solution at various concentrations (e.g., serial dilutions from 1 µM to 1 mM). Include a positive control (a known urease inhibitor like acetohydroxamic acid) and a negative control (vehicle/buffer).

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

-

-

Urease Activity Measurement:

-

Prepare a reaction buffer containing urea (e.g., 100 mM) and phenol red as a pH indicator.

-

Add 100 µL of the urea-phenol red solution to each well to start the reaction.

-

Immediately measure the absorbance at a specific wavelength (e.g., 570 nm) at time zero and then at regular intervals (e.g., every 5 minutes for 30 minutes) using a microplate reader.

-

-

Data Analysis:

-

The rate of change in absorbance is proportional to the urease activity.

-

Calculate the percentage of inhibition for each this compound concentration relative to the negative control.

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Protocol: Neutrophil Chemotaxis Assay (Boyden Chamber Method)

This protocol describes how to measure the effect of this compound on neutrophil migration towards a chemoattractant like IL-8.[4][8]

-

Isolation of Human Neutrophils:

-

Isolate neutrophils from fresh human peripheral blood from healthy donors using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation to remove erythrocytes.

-

Perform hypotonic lysis to remove any remaining red blood cells.

-

Wash and resuspend the purified neutrophil pellet in an appropriate assay medium (e.g., RPMI 1640 + 0.5% BSA) to a final concentration of 2 x 10⁶ cells/mL. Check for high viability (>95%) using trypan blue exclusion.

-

-

Assay Setup (Transwell®/Boyden Chamber):

-

Use a 96-well plate with Transwell® inserts containing a polycarbonate membrane with a 5.0 µm pore size.

-

Add the chemoattractant (e.g., 10 nM IL-8) to the lower wells of the chamber. Include a negative control well with assay medium only.

-

In separate tubes, pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.

-

Add 100 µL of the pre-incubated neutrophil suspension to the upper chamber (the Transwell® insert).

-

-

Incubation and Quantification:

-

Incubate the plate for 1-2 hours at 37°C in a 5% CO₂ incubator to allow for cell migration.

-

After incubation, carefully remove the inserts.

-

Quantify the number of cells that have migrated into the lower chamber. This can be done by lysing the cells and measuring their ATP content using a luminescent-based method (e.g., CellTiter-Glo®). The luminescence signal is directly proportional to the number of migrated cells.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle-treated control.

-

Determine the IC₅₀ value by plotting inhibition versus inhibitor concentration.

-

Protocol: Clinical Trial for Efficacy Assessment in Gastritis

This protocol outlines a study design to evaluate this compound's clinical efficacy, based on a randomized comparative trial.[5]

-

Patient Recruitment:

-

Recruit patients (e.g., ages 18-65) with a primary diagnosis of endoscopic gastritis (e.g., according to the Sydney classification).

-

Obtain informed consent.

-

Exclusion criteria should include perforation, pyloric stenosis, recent GI surgery, use of other gastroprotective agents within 7 days, and known hypersensitivity.

-

-

Study Design:

-

Conduct a multicenter, randomized, comparative trial.

-

Perform baseline assessments including physical examination, laboratory investigations (complete blood count, serology for H. pylori), and upper gastrointestinal endoscopy.

-

Randomize patients using a computer-generated sequence into two treatment arms:

-

This compound Arm: 100 mg this compound orally, three times daily for 28 days.

-

Comparator Arm: 150 mg Ranitidine orally, twice daily for 28 days.

-

-

-

Efficacy Endpoints:

-

Primary Endpoint: Resolution of endoscopic gastritis. The severity of endoscopic signs (e.g., erosion, oozing, redness, edema) is documented at baseline and at the end of the 4-week treatment period using a standardized four-point scale.

-

Secondary Endpoint: Improvement in subjective clinical symptoms. Document the severity of symptoms (e.g., abdominal pain, bloating, heartburn) at baseline, week 2, and week 4 using a Visual Analog Scale (VAS).

-

-

Data Analysis:

-

Compare the proportion of patients in each group achieving complete resolution and overall improvement of endoscopic signs.

-

Compare the change in mean VAS scores for symptoms from baseline to the end of treatment between the two groups.

-

Use appropriate statistical tests (e.g., Chi-square test for proportions, t-test or ANOVA for VAS scores) to determine statistical significance.

-

Signaling Pathways and Workflow Visualizations

The following diagrams illustrate the multifaceted mechanisms of this compound and the workflows for key experimental assays.

References

- 1. New Directions in Helicobacter pylori Urease Inhibitors: Focusing on Nickel Ions Transfer and Auxiliary Protein Interactions During Urease Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. QbD : Products Details [qbdpharmaceuticals.com]

- 4. This compound, a novel antiulcer compound, has inhibitory effects on human neutrophil migration and activation induced by various stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound in the Management of Gastritis: A Randomized Comparative Trial in General Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]

- 8. criver.com [criver.com]

A Comprehensive Technical Guide to the Chemical Synthesis and Purification of Troxipide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core methodologies for the chemical synthesis and purification of Troxipide, a gastroprotective agent. The information presented is curated from patents and scientific literature to assist researchers and professionals in drug development.

Chemical Synthesis of this compound

This compound, with the chemical name 3,4,5-trimethoxy-N-(3-piperidinopropyl)benzamide, can be synthesized through various routes. The most prominently documented method involves a two-step process: the formation of an amide intermediate followed by the reduction of a pyridine ring.

Primary Synthesis Route: Hydrogenation of a Pyridine Precursor

This widely utilized pathway involves the synthesis of the intermediate 3,4,5-trimethoxy-N-(3-pyridyl)benzamide, which is then subjected to catalytic hydrogenation to yield this compound.

This intermediate is prepared via the acylation of 3-aminopyridine with 3,4,5-trimethoxybenzoyl chloride.

Experimental Protocol:

-

Preparation of 3,4,5-trimethoxybenzoyl chloride: 3,4,5-trimethoxybenzoic acid is reacted with a chlorinating agent, such as thionyl chloride or bis(trichloromethyl)carbonate, in an organic solvent.

-

Acylation Reaction: To a solution of 3-aminopyridine in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a base (e.g., triethylamine or pyridine), a solution of 3,4,5-trimethoxybenzoyl chloride in the same solvent is added dropwise at a controlled temperature (typically 0-10°C).

-

Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored for completion using thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water. The organic layer is separated, washed sequentially with aqueous sodium bicarbonate solution and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure to yield the crude 3,4,5-trimethoxy-N-(3-pyridyl)benzamide.

Diagram of the Synthesis of 3,4,5-trimethoxy-N-(3-pyridyl)benzamide

Caption: Synthesis of the key intermediate.

The pyridine ring of the intermediate is reduced to a piperidine ring to form this compound.

Experimental Protocol:

-

Reaction Setup: 3,4,5-trimethoxy-N-(3-pyridyl)benzamide hydrochloride is dissolved in water in an autoclave. A palladium-carbon (Pd/C) catalyst is added to the solution.[1]

-